molecular formula C9H8F2O2 B2920404 2-[2-(Difluoromethoxy)phenyl]acetaldehyde CAS No. 1343623-94-8

2-[2-(Difluoromethoxy)phenyl]acetaldehyde

Cat. No.: B2920404
CAS No.: 1343623-94-8
M. Wt: 186.158
InChI Key: DFLUQZKEHUOGCH-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]acetaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-(difluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde moiety can undergo reactions that modify its activity and function in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Difluoromethoxy)phenyl]acetaldehyde is unique due to the specific positioning of the difluoromethoxy group and the presence of the acetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUQZKEHUOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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